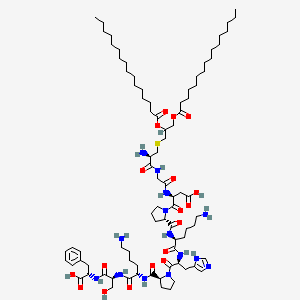![molecular formula C9H12N4O5S3 B561662 N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate CAS No. 352000-01-2](/img/structure/B561662.png)
N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate is a complex organic compound that has garnered significant interest in various scientific fields. This compound is known for its unique structural properties and potential applications in chemistry, biology, and medicine. Its structure includes a benzoxadiazole ring, which is often associated with fluorescent properties, making it useful in various analytical and diagnostic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxadiazole Ring: The initial step involves the formation of the benzoxadiazole ring through a cyclization reaction. This can be achieved by reacting 2-nitroaniline with sulfuric acid and sodium nitrite to form the benzoxadiazole intermediate.
Introduction of the Aminosulfonyl Group: The next step involves the introduction of the aminosulfonyl group. This can be done by reacting the benzoxadiazole intermediate with chlorosulfonic acid, followed by amination with ammonia or an amine.
Attachment of the Aminoethyl Methanethiosulfonate: The final step involves the attachment of the aminoethyl methanethiosulfonate group. This can be achieved by reacting the aminosulfonyl-benzoxadiazole intermediate with 2-aminoethyl methanethiosulfonate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and methanethiosulfonate groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxadiazole ring.
Reduction: Reduced forms of the sulfonyl and methanethiosulfonate groups.
Substitution: Substituted derivatives with various functional groups replacing the original groups.
Aplicaciones Científicas De Investigación
N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting various analytes.
Biology: Employed in biological assays to study enzyme activities and protein interactions.
Industry: Utilized in the development of sensors and other analytical devices.
Mecanismo De Acción
The mechanism of action of N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with various biomolecules, leading to changes in fluorescence that can be measured and analyzed. The sulfonyl and methanethiosulfonate groups can undergo reactions with nucleophiles, leading to the formation of covalent bonds with target molecules.
Comparación Con Compuestos Similares
N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate can be compared with other benzoxadiazole derivatives and fluorescent probes:
-
Similar Compounds
- 4-(Aminosulfonyl)-2,1,3-benzoxadiazole
- 7-Nitrobenz-2-oxa-1,3-diazole (NBD)
- 2-Aminoethyl methanethiosulfonate
-
Uniqueness
- The combination of the benzoxadiazole ring with the aminosulfonyl and methanethiosulfonate groups provides unique reactivity and fluorescence properties.
- Its ability to undergo specific chemical reactions makes it a versatile tool in various scientific applications.
Propiedades
IUPAC Name |
7-(2-methylsulfonothioyloxyethylamino)-2,1,3-benzoxadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O5S3/c1-20(14,19)17-5-4-11-6-2-3-7(21(10,15)16)9-8(6)12-18-13-9/h2-3,11H,4-5H2,1H3,(H2,10,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTZITYVLITNID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCCNC1=CC=C(C2=NON=C12)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[Ala17]-MCH](/img/new.no-structure.jpg)
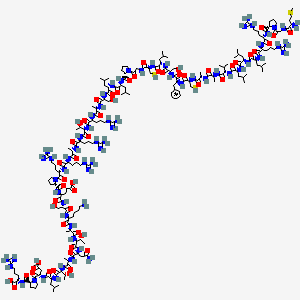

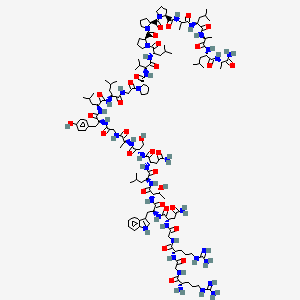
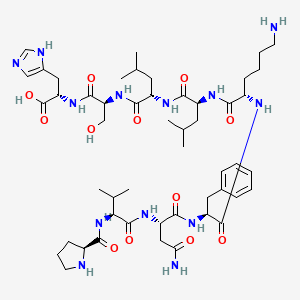


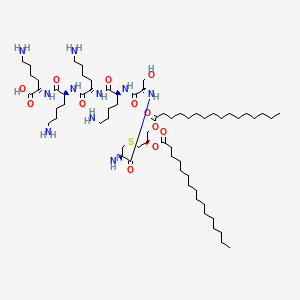
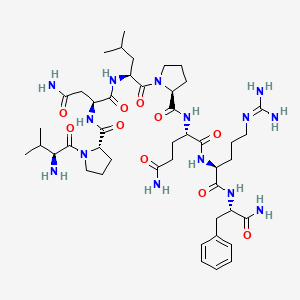


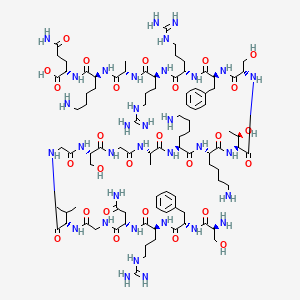
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B561599.png)
